2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride is a phenylalanine derivative known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the trifluoromethyl-substituted benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid precursor.
Hydrogenation: The resulting product is then subjected to hydrogenation to yield the desired amino acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include steps for purification, such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate various biochemical pathways. The compound’s effects are mediated through its influence on enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
- 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
- 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid
- 4-(trifluoromethyl)-D-phenylalanine
Comparison: Compared to these similar compounds, 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
3832-76-6 |
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Molecular Formula |
C10H11ClF3NO2 |
Molecular Weight |
269.65 g/mol |
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
InChI Key |
RUHKJYUDJXZMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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